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molecular formula C7H7BrN2O2 B3228029 (5-Bromo-2-nitrophenyl)methanamine CAS No. 1261439-31-9

(5-Bromo-2-nitrophenyl)methanamine

Cat. No. B3228029
M. Wt: 231.05 g/mol
InChI Key: MFTURLVFLSJTPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08507483B2

Procedure details

A solution of 4-bromo-2-fluoronitrobenzene (1.2 g) in THF (10 ml) is heated in the presence of N,N-diisopropylethylamine (690 μl) and of methylamine (2M in THF, 3 ml) in a microwave reactor (10° C., 20 min). After 20 min, 100 μl of methylamine THF (2M) are added and the resulting mixture is heated at 105° C. for a further 5 minutes. The reaction medium is concentrated and then taken up in ethyl acetate, and washed with water and then with brine. The organic extracts are combined, dried over magnesium sulphate, filtered and evaporated under reduced pressure. (5-Bromo-2-nitrophenyl)methylamine (1.2 g) is isolated in the form of an orange solid which is used as it is in the next stage.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
690 μL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
methylamine THF
Quantity
100 μL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[C:4](F)[CH:3]=1.[CH:12]([N:15](CC)C(C)C)(C)C.CN.CN.C1COCC1>C1COCC1>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[C:4]([CH2:12][NH2:15])[CH:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)[N+](=O)[O-])F
Name
Quantity
690 μL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
3 mL
Type
reactant
Smiles
CN
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
methylamine THF
Quantity
100 μL
Type
reactant
Smiles
CN.C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
105 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction medium is concentrated
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
BrC=1C=CC(=C(C1)CN)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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